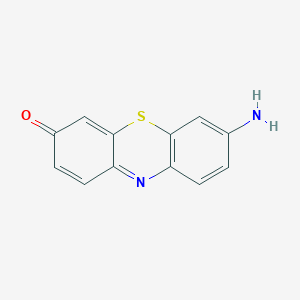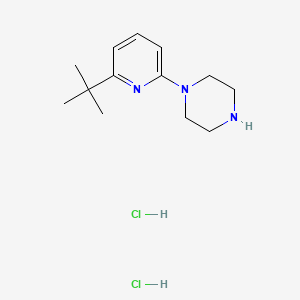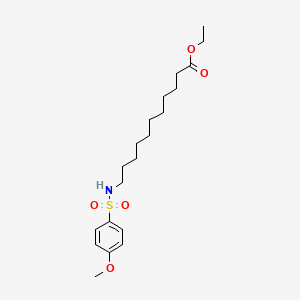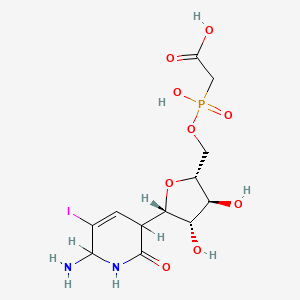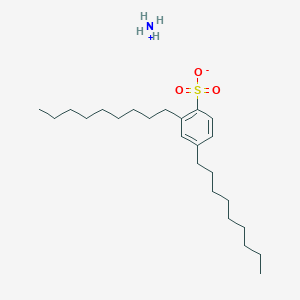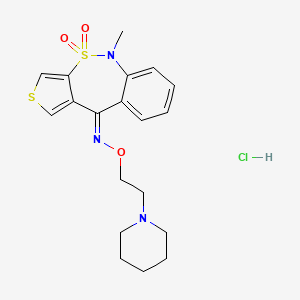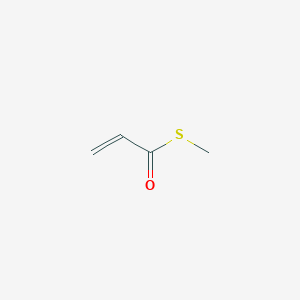![molecular formula C27H19N2NaO8S2 B12721780 2-Anthracenesulfonic acid, 1-amino-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt CAS No. 85536-94-3](/img/structure/B12721780.png)
2-Anthracenesulfonic acid, 1-amino-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NATRIUM-1-AMINO-9,10-DIHYDRO-4-[[4-[[(4-METHYLPHENYL)SULFONYL]OXY]PHENYL]AMINO]-9,10-DIOXOANTHRACEN-2-SULFONAT ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die Anthracen-, Sulfonat- und Sulfonylgruppen umfasst. Diese Verbindung ist für ihre Anwendungen in verschiedenen Bereichen bekannt, darunter Chemie, Biologie und Industrie.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von NATRIUM-1-AMINO-9,10-DIHYDRO-4-[[4-[[(4-METHYLPHENYL)SULFONYL]OXY]PHENYL]AMINO]-9,10-DIOXOANTHRACEN-2-SULFONAT beinhaltet typischerweise mehrere Schritte. Der Prozess beginnt mit der Herstellung des Anthracenderivats, gefolgt von der Einführung der Sulfonat- und Sulfonylgruppen. Die Reaktionsbedingungen erfordern häufig spezifische Temperaturen, Lösungsmittel und Katalysatoren, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsmethoden
In industriellen Umgebungen wird die Produktion dieser Verbindung unter Verwendung optimierter Reaktionsbedingungen hochskaliert, um die Ausbeute und Reinheit zu maximieren. Der Prozess kann kontinuierliche Strömungsreaktoren und fortschrittliche Reinigungstechniken umfassen, um sicherzustellen, dass die Verbindung die für ihre beabsichtigten Anwendungen erforderlichen Spezifikationen erfüllt.
Chemische Reaktionsanalyse
Arten von Reaktionen
NATRIUM-1-AMINO-9,10-DIHYDRO-4-[[4-[[(4-METHYLPHENYL)SULFONYL]OXY]PHENYL]AMINO]-9,10-DIOXOANTHRACEN-2-SULFONAT durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen modifizieren.
Substitution: Die Sulfonat- und Sulfonylgruppen können unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionsbedingungen, wie Temperatur, Lösungsmittel und pH-Wert, werden sorgfältig kontrolliert, um die gewünschten Transformationen zu erreichen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation Chinonderivate ergeben, während Reduktion Aminderivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
NATRIUM-1-AMINO-9,10-DIHYDRO-4-[[4-[[(4-METHYLPHENYL)SULFONYL]OXY]PHENYL]AMINO]-9,10-DIOXOANTHRACEN-2-SULFONAT hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Vorläufer bei der Synthese verschiedener organischer Verbindungen und als Reagenz in der analytischen Chemie verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Es wird weiter geforscht, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Industrie: Es wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von NATRIUM-1-AMINO-9,10-DIHYDRO-4-[[4-[[(4-METHYLPHENYL)SULFONYL]OXY]PHENYL]AMINO]-9,10-DIOXOANTHRACEN-2-SULFONAT beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen beteiligten Signalwege hängen von der jeweiligen Anwendung und dem biologischen System ab, das untersucht wird.
Analyse Chemischer Reaktionen
Types of Reactions
SODIUM 1-AMINO-9,10-DIHYDRO-4-[[4-[[(4-METHYLPHENYL)SULPHONYL]OXY]PHENYL]AMINO]-9,10-DIOXOANTHRACENE-2-SULPHONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The sulphonate and sulphonyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
SODIUM 1-AMINO-9,10-DIHYDRO-4-[[4-[[(4-METHYLPHENYL)SULPHONYL]OXY]PHENYL]AMINO]-9,10-DIOXOANTHRACENE-2-SULPHONATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of SODIUM 1-AMINO-9,10-DIHYDRO-4-[[4-[[(4-METHYLPHENYL)SULPHONYL]OXY]PHENYL]AMINO]-9,10-DIOXOANTHRACENE-2-SULPHONATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
BROMAMINSAURE: Eine ähnliche Verbindung mit einem Bromatom anstelle der Sulfonylgruppe.
1-AMINOANTHRACEN-2-SULFONSAURE: Eine verwandte Verbindung mit einer einfacheren Struktur.
ANTHRAQUINON-2-SULFONSAURE: Eine weitere ähnliche Verbindung mit unterschiedlichen funktionellen Gruppen.
Einzigartigkeit
NATRIUM-1-AMINO-9,10-DIHYDRO-4-[[4-[[(4-METHYLPHENYL)SULFONYL]OXY]PHENYL]AMINO]-9,10-DIOXOANTHRACEN-2-SULFONAT ist aufgrund seiner komplexen Struktur und des Vorhandenseins mehrerer funktioneller Gruppen einzigartig, die unterschiedliche chemische und biologische Eigenschaften verleihen. Diese Einzigartigkeit macht es für verschiedene Anwendungen in Forschung und Industrie wertvoll.
Eigenschaften
CAS-Nummer |
85536-94-3 |
|---|---|
Molekularformel |
C27H19N2NaO8S2 |
Molekulargewicht |
586.6 g/mol |
IUPAC-Name |
sodium;1-amino-4-[4-(4-methylphenyl)sulfonyloxyanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C27H20N2O8S2.Na/c1-15-6-12-18(13-7-15)39(35,36)37-17-10-8-16(9-11-17)29-21-14-22(38(32,33)34)25(28)24-23(21)26(30)19-4-2-3-5-20(19)27(24)31;/h2-14,29H,28H2,1H3,(H,32,33,34);/q;+1/p-1 |
InChI-Schlüssel |
YNYQQXPCRFXFIH-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)NC3=CC(=C(C4=C3C(=O)C5=CC=CC=C5C4=O)N)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


